molecular formula C24H26F3N3O3S B2997427 3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189502-79-1

3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2997427
CAS No.: 1189502-79-1
M. Wt: 493.55
InChI Key: JKNVZPILZUNZBI-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. The molecule features a 4-(tert-butyl)phenyl substituent at position 3 and a 3-(trifluoromethyl)phenylsulfonyl group at position 6. The tert-butyl group introduces steric bulk and lipophilicity, while the trifluoromethyl sulfonyl moiety enhances electronic effects and metabolic stability .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(31)29-23(28-20)11-13-30(14-12-23)34(32,33)19-6-4-5-18(15-19)24(25,26)27/h4-10,15H,11-14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNVZPILZUNZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazaspiro framework : This unique structural feature contributes to its biological activity.
  • Tert-butyl and trifluoromethyl groups : These substituents are known to influence pharmacokinetic properties and biological interactions.

Antimycobacterial Activity

Recent studies have highlighted the potential of triazaspiro compounds in combating Mycobacterium tuberculosis . Specifically, compounds similar to the one have shown significant antimycobacterial activity through inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway essential for bacterial growth. For instance, derivatives exhibiting low cytotoxicity alongside potent activity against M. tuberculosis have been documented with minimum inhibitory concentrations (MIC) as low as 0.01 μM .

Myelostimulation

Another area of interest is the myelostimulating activity observed in certain triazaspiro derivatives. Research indicates that these compounds can enhance hematopoiesis, particularly in conditions induced by myelodepressive agents like cyclophosphamide. Notably, studies have reported a significant acceleration in the regeneration of lymphocyte and granulocyte pools in bone marrow following treatment with these compounds .

The mechanisms through which these compounds exert their effects are multifaceted:

  • Enzyme Inhibition : The inhibition of DHFR is a primary mechanism for antimycobacterial activity.
  • Cellular Regeneration : The enhancement of bone marrow cellularity suggests a role in stimulating hematopoietic stem cells or progenitor cells.

Efficacy Studies

A comprehensive evaluation of various triazaspiro derivatives has been conducted to assess their biological efficacy. The following table summarizes key findings from selected studies:

CompoundActivity TypeMIC (μM)Notes
20bAntimycobacterial0.01Inhibits DHFR; low cytotoxicity
20cAntimycobacterial0.025Similar profile to 20b
1MyelostimulatorN/AAccelerates lymphocyte regeneration

Case Study: Triazaspiro Derivatives

A notable case study involved the evaluation of a series of triazaspiro derivatives for their potential as myelostimulators. The study demonstrated that certain compounds significantly enhanced the recovery of blood cell counts post-cyclophosphamide treatment, indicating their promise as therapeutic agents in hematological disorders .

Comparison with Similar Compounds

Chlorophenyl vs. Tert-Butylphenyl Derivatives

  • 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (): Replacing the tert-butyl group with a 4-chlorophenyl substituent reduces steric bulk and lipophilicity. The chlorine atom, being electronegative, may alter electronic interactions with target proteins. Molecular weight decreases slightly (~455.9 vs.

Methoxyphenyl Derivatives

  • 3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ():
    The 3-methoxy group introduces hydrogen-bonding capacity and electron-donating effects. This modification could enhance solubility but reduce metabolic stability compared to the tert-butyl group. The molecular weight (413.5) is lower than the target compound, suggesting differences in pharmacokinetics .

Methyl-Substituted and Dione Analogues

  • 3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (): This derivative replaces the spirocyclic enone with a dione structure and adds a methyl group to the nitrogen. The saturated dione system may reduce conformational flexibility, while the methyl group increases steric hindrance.

Sulfonyl Group Variations

Acetylphenylsulfonyl Derivatives

  • 8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one ():
    The 4-acetylphenylsulfonyl group introduces a ketone functionality, which may engage in hydrogen bonding. However, the acetyl group increases polarity compared to the trifluoromethyl group, possibly reducing cell membrane permeability .

Chloro-Fluorophenylsulfonyl Analogues

  • 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ():
    The 3-chloro-4-fluorophenylsulfonyl substituent combines halogen atoms for dual electronic effects. The dimethylphenyl group adds hydrophobicity, but the smaller halogens may limit steric interactions compared to the tert-butyl group .

Research Implications

The target compound’s tert-butyl and trifluoromethyl groups synergistically balance lipophilicity and electronic effects, distinguishing it from analogs. Structural modifications in similar compounds reveal trade-offs:

  • Chlorophenyl/methoxyphenyl derivatives favor solubility but may compromise target engagement.
  • Dione systems () limit conformational dynamics, which could be advantageous for selective binding. Further studies should explore SAR (structure-activity relationships) to optimize pharmacokinetic and pharmacodynamic profiles.

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